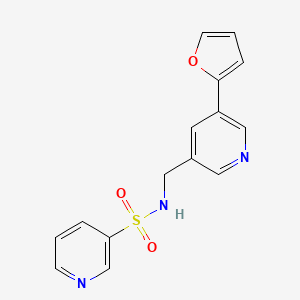

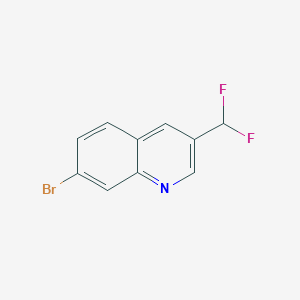

![molecular formula C19H17ClF3N3O2 B2527935 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1008941-56-7](/img/structure/B2527935.png)

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and potential applications, particularly in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds, such as N-derivatives of acetamides, typically involves multi-step reaction sequences. For instance, the synthesis of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides is achieved through a Beckmann rearrangement followed by trifluoroacetylation . This suggests that the synthesis of the compound may also involve complex reaction sequences, possibly including steps to introduce the trifluoromethyl and chloro substituents onto the aromatic ring, as well as the formation of the quinoxalinone moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray powder diffraction . This method provides information on the crystalline structure, which is crucial for understanding the physical properties and reactivity of the compound. The planarity of the phenyl rings and the acetamide group in similar compounds indicates low strain and suggests limited π-bonding, which could be relevant for the electronic properties of the compound .

Chemical Reactions Analysis

The reactivity of similar compounds, such as N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide, with aromatic amines leads to the formation of heterocyclic compounds . This indicates that the compound may also participate in reactions with amines, potentially leading to the formation of new heterocyclic structures, which could be of interest in the development of new pharmaceuticals.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide" are not provided, the properties of related compounds can offer some insights. For example, the presence of electron-withdrawing groups such as trifluoromethyl is likely to affect the acidity and electronic distribution within the molecule . The crystalline structure data of similar compounds can be used to predict the solubility, stability, and reactivity of the compound . Additionally, the low toxicity against Vero cells for some related compounds suggests potential for pharmaceutical applications with reduced side effects .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) focused on the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This study is relevant for understanding the metabolic pathways of chloroacetamide compounds, which could be crucial for developing safer and more effective agrochemicals. The research demonstrated differences in the metabolism of these compounds between species, highlighting the importance of considering these differences in risk assessment and the design of new herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Radiosynthesis for Metabolic Studies

Latli and Casida (1995) described the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, providing tools for studying the metabolism and mode of action of these compounds. This methodology could be applied to similar compounds for detailed metabolic and environmental fate studies, which are crucial for the development of new agrochemicals with minimal environmental impact (Latli & Casida, 1995).

Synthesis and Evaluation of Antibacterial and Antifungal Agents

Kumar et al. (2013) synthesized a series of acetamide-based derivatives with potential antibacterial and antifungal activities. These compounds were evaluated for their efficacy against various microbial strains, demonstrating the role of such compounds in pharmaceutical applications. The structure-activity relationships explored in this study provide a basis for the design of new drugs with improved efficacy and reduced side effects (Kumar, Kumar, Drabu, & Minhaj, 2013).

Structural Aspects of Amide Compounds

The study by Karmakar, Sarma, and Baruah (2007) investigated the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides. This research provides insights into the crystallographic and molecular structure of amide compounds, which is essential for the design of materials with specific physical and chemical properties. Understanding these structural aspects can aid in the development of novel materials for various applications (Karmakar, Sarma, & Baruah, 2007).

properties

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3N3O2/c1-9-5-14-15(6-10(9)2)26-18(28)16(25-14)8-17(27)24-11-3-4-13(20)12(7-11)19(21,22)23/h3-7,16,25H,8H2,1-2H3,(H,24,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRCVFSDJFCOJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole](/img/structure/B2527854.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2527859.png)

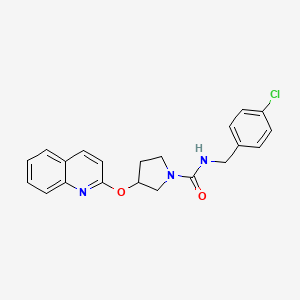

![(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2527862.png)

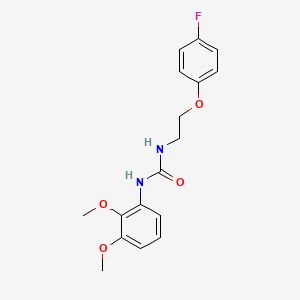

![4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide](/img/structure/B2527863.png)

![5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2527869.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2527875.png)